Fmoc-iminodiacetic acid
Overview
Description
N-Fmoc-iminodiacetic acid is a chemical compound with the molecular formula C19H17NO6 and a molecular weight of 355.34 g/mol . It is commonly used in peptide synthesis as a reagent to introduce a glycine residue with free N- and C-termini by acylation . The compound is characterized by its white to off-white solid form and has a melting point of 213-217°C .
Mechanism of Action
Target of Action
Fmoc-iminodiacetic acid, also known as N-Fmoc-iminodiacetic acid or Fmoc-Ida-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of amino acids, where it serves as a protecting group .
Mode of Action
The mode of action of this compound involves the protection of the amine group of amino acids during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This property allows for the selective removal of the Fmoc group without disturbing other parts of the molecule .
Biochemical Pathways
In the context of biochemical pathways, this compound plays a crucial role in the synthesis of complex compounds such as peptides and proteins . It is a key component in solid-phase peptide synthesis (SPPS), a process that allows for the efficient assembly of peptides .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides. By protecting the amine group during synthesis, this compound allows for the precise assembly of amino acids into peptides . After the peptide chain is assembled, the Fmoc group can be removed, leaving the desired peptide product .
Action Environment
The action of this compound is influenced by the chemical environment. For instance, its removal requires a basic environment . Additionally, the stability of this compound is affected by storage conditions. It is typically stored at temperatures between 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Fmoc-iminodiacetic acid plays a significant role in biochemical reactions, particularly in peptide synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .
Molecular Mechanism
The Fmoc group in this compound is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This mechanism allows for the efficient synthesis of peptides, including ones of significant size and complexity .
Temporal Effects in Laboratory Settings
The Fmoc group in this compound has been found to be completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . This stability is crucial for its use in peptide synthesis, as it allows for the controlled removal of the Fmoc group at the appropriate stage of the synthesis process .
Metabolic Pathways
This compound is primarily used in the synthesis of peptides, and as such, its metabolic pathways are largely related to peptide synthesis . It is used as a protecting group for amines during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Fmoc-iminodiacetic acid can be synthesized through various methods. One common method involves the reaction of iminodiacetic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction typically takes place in an aqueous dioxane solution. Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods: Industrial production of N-Fmoc-iminodiacetic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: N-Fmoc-iminodiacetic acid undergoes various chemical reactions, including acylation, substitution, and deprotection. The acylation reaction is commonly used to introduce a glycine residue with free N- and C-termini . The compound can also undergo substitution reactions where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of N-Fmoc-iminodiacetic acid include fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), sodium bicarbonate, and dioxane . The deprotection of the Fmoc group is typically carried out using a base such as piperidine in N,N-dimethylformamide (DMF) .
Major Products Formed: The major products formed from the reactions of N-Fmoc-iminodiacetic acid include glycine residues with free N- and C-termini and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Fmoc-iminodiacetic acid has a wide range of applications in scientific research. In chemistry, it is used in peptide synthesis to introduce glycine residues . In biology, it is used to study protein interactions and functions. In medicine, it is used in the development of peptide-based drugs and therapeutic agents . The compound is also used in the industry for the production of various peptide-based products .
Comparison with Similar Compounds
N-Fmoc-iminodiacetic acid is unique in its ability to introduce glycine residues with free N- and C-termini by acylation . Similar compounds include N-(2-Hydroxyethyl)iminodiacetic acid, Fmoc-L-photo-leucine, and Fmoc-β-(3-pyridyl)-Ala-OH . These compounds also contain the Fmoc group but differ in their specific functional groups and applications.
Properties
IUPAC Name |
2-[carboxymethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c21-17(22)9-20(10-18(23)24)19(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHILYINDTUUMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112918-82-8 | |
Record name | N-Fmoc-iminodiacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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